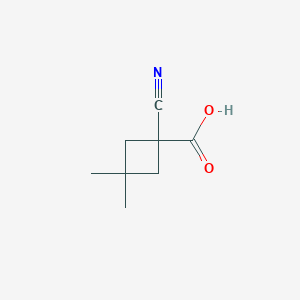

1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which follows the established conventions for naming substituted cyclobutane derivatives. This nomenclature system prioritizes the carboxylic acid functional group as the principal function, with the cyclobutane ring serving as the parent structure. The numbering system begins at the carbon bearing the carboxylic acid group, designated as position 1, which also carries the cyano substituent. The two methyl groups are located at position 3 of the cyclobutane ring, requiring the designation "3,3-dimethyl" to indicate their geminal relationship.

The systematic classification places this compound within the broader category of cyclobutanecarboxylic acids, specifically as a 1-cyano-3,3-disubstituted derivative. The International Union of Pure and Applied Chemistry rules for cyclic compounds dictate that the carboxylic acid functionality takes precedence in numbering, while the cyano group is treated as a substituent rather than a principal functional group. This hierarchical approach ensures consistency across related compounds and facilitates database searches and chemical literature reviews. The complete systematic name incorporates all structural elements in a standardized format that enables unambiguous identification of the compound's molecular architecture.

The classification system also recognizes this compound as belonging to the broader family of nitrile-containing carboxylic acids, a subset that exhibits unique chemical and physical properties due to the electronic interactions between these two electron-withdrawing groups. The presence of both functional groups on the same carbon atom creates a quaternary carbon center that significantly influences the compound's reactivity profile and synthetic utility. This structural arrangement is relatively uncommon in naturally occurring compounds, making it particularly valuable for synthetic applications where specific electronic properties are required.

Properties

IUPAC Name |

1-cyano-3,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKUACPYCVTOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C#N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid (CAS No. 1467559-96-1) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclobutane ring substituted with a cyano group and a carboxylic acid functional group. This configuration may influence its reactivity and interactions with biological systems.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₇H₁₃N₁O₂ |

| Molecular Weight | 141.19 g/mol |

| CAS Number | 1467559-96-1 |

| Functional Groups | Cyano (-C≡N), Carboxylic Acid (-COOH) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group can participate in nucleophilic attack reactions, while the carboxylic acid may facilitate hydrogen bonding interactions.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could alter the activity of certain receptors, potentially influencing signaling pathways.

Pharmacological Studies

Recent studies have indicated that this compound exhibits promising pharmacological properties:

- Antimicrobial Activity: Research has shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: Preliminary data suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals evaluated the antimicrobial efficacy of several derivatives of cyclobutane compounds, including this compound. The results indicated that this compound displayed significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory pathways, researchers assessed the impact of this compound on cytokine production in vitro. The findings revealed a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Cyclobutane Carboxylic Acids | Variable antimicrobial effects | General class with diverse activities |

| Dimethylcyclobutane Derivatives | Limited studies available | Potentially similar but less explored |

| Cyanocarboxylic Acids | Antiviral and antibacterial | Known for broader applications |

Scientific Research Applications

Medicinal Chemistry

1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid has shown promise in medicinal chemistry, particularly in the following areas:

Enzyme Inhibition:

The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.

Receptor Modulation:

It has the potential to modulate receptor activity, influencing various signaling pathways critical for cellular function.

Pharmacological Studies

Recent studies have highlighted several pharmacological properties of this compound:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study published in Pharmaceuticals demonstrated significant activity against Gram-positive bacteria with an MIC comparable to established antibiotics.

- Anti-inflammatory Effects: Preliminary data suggest that it may reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives of cyclobutane compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, supporting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In vitro investigations assessed the impact of this compound on cytokine production. The findings revealed a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclobutane Carboxylic Acid Derivatives

*Estimated based on structural analogs.

Structural Influences on Physicochemical Properties

- Cyano Group Impact: The -CN group in the target compound increases polarity and may enhance solubility in polar solvents compared to methyl or benzyl-substituted analogs (e.g., 1-Benzylcyclobutane-1-carboxylic acid, MW 190.24) .

- Ionic Derivatives: Hydrochloride salts (e.g., 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride) exhibit higher reactivity in aqueous environments, suited for radiopharmaceutical synthesis .

Preparation Methods

Method A: Cyclization of Malonic Acid Derivatives

Research indicates that cyclobutane derivatives can be synthesized via cyclization of malonic acid derivatives. For example, a typical approach involves:

- Reacting a malonic acid derivative with α-halogenocarboxylic acids, such as α-bromo or α-chloro compounds, in the presence of a base (e.g., sodium hydroxide or potassium hydroxide).

- The reaction is performed at temperatures between 0°C and 100°C to facilitate intramolecular cyclization, forming the cyclobutane ring.

This method is supported by the synthesis of cyclobutane derivatives with various substituents, including cyano groups, through nucleophilic substitution and cyclization mechanisms.

Method B: Photochemical Cyclization in Solid State

Based on recent patents, a novel approach involves irradiating a crystal composed of an ethylenedicarboxylic acid derivative with light (wavelengths between 280 nm and 600 nm). This induces a cyclization reaction via a solid-phase photochemical process, leading to high selectivity and yield of 1,3-disubstituted cyclobutane derivatives. This method minimizes waste and enhances environmental friendliness.

Introduction of the Cyano Group

The key challenge in synthesizing This compound is the incorporation of the nitrile (-CN) group at the 1-position of the cyclobutane ring.

Method A: Nucleophilic Substitution of Halogenated Precursors

- Starting from a cyclobutane halide (e.g., a bromide or chloride derivative), nucleophilic substitution with sodium cyanide (NaCN) can introduce the cyano group.

- For example, α-brominated 3,3-dimethylcyclobutane can be reacted with NaCN in ethanol under reflux conditions, typically at temperatures around 60-80°C, for extended periods (e.g., 24-60 hours).

- This reaction yields the corresponding nitrile derivative with high efficiency, as demonstrated in the synthesis of cyclobutane nitriles.

Method B: Cyanide Addition to Cyclobutene Derivatives

- Alternatively, if a cyclobutene precursor is available, nucleophilic addition of cyanide across the double bond can produce the nitrile-containing cyclobutane.

Functionalization to Carboxylic Acid

The final step involves oxidizing or hydrolyzing the nitrile to the corresponding carboxylic acid:

- Hydrolysis of Nitrile: Heating the nitrile with concentrated hydrochloric acid or sulfuric acid at temperatures between 120°C and 200°C results in hydrolysis to the carboxylic acid.

- Oxidation of Precursors: Alternatively, oxidation of the methyl group at the 1-position can be achieved using strong oxidants like potassium permanganate (KMnO₄) or chromium-based reagents, although this is less common for nitrile derivatives.

Summary of Preparation Pathway

Notes on Optimization and Environmental Considerations

- Efficiency: Photochemical methods offer high selectivity and yield, reducing waste.

- Safety: Handling cyanide requires strict safety protocols due to its toxicity.

- Purification: Crystallization and vacuum distillation are employed to purify the final product.

- Green Chemistry: Recent innovations focus on minimizing waste and energy consumption, favoring solid-phase photochemical cyclization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyano-3,3-dimethylcyclobutane-1-carboxylic acid, and what methodological challenges arise during synthesis?

- Answer : A plausible route involves functionalizing a cyclobutane ring via nitrile and carboxylic acid group introduction. For example, ester intermediates (e.g., methyl 2-cyanocyclobutane-1-carboxylate ) can undergo hydrolysis and alkylation. Key challenges include steric hindrance from the 3,3-dimethyl groups, requiring optimized catalysts (e.g., Pd or Ru complexes) to maintain regioselectivity . Safety protocols for handling cyanide precursors (e.g., respiratory protection, ventilation) are critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Answer :

- NMR : and NMR can confirm cyclobutane ring geometry and substituent positions, with dimethyl groups showing characteristic splitting patterns .

- IR Spectroscopy : The cyano group (~2200 cm) and carboxylic acid O-H stretch (~2500-3000 cm) provide functional group verification .

- HPLC/MS : Ensures purity and detects byproducts, especially if using acidic mobile phases compatible with carboxylic acids .

Q. How should researchers safely handle and store this compound?

- Answer :

- Protective Equipment : Respirators (e.g., N95), nitrile gloves, and chemical-resistant goggles are mandatory to avoid inhalation/skin contact .

- Storage : Keep in a cool, ventilated area away from oxidizers (e.g., peroxides) to prevent hazardous reactions. Use inert gas purging for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the cyano and carboxylic acid groups in this compound?

- Answer : Density Functional Theory (DFT) simulations can model electron density distribution, predicting nucleophilic/electrophilic sites. For example:

- The cyano group’s electron-withdrawing effect may stabilize intermediates in ring-opening reactions .

- Molecular dynamics simulations assess steric effects from dimethyl groups on reaction pathways .

- Tools like PubChem’s computational datasets (e.g., InChI key analysis) validate predicted properties .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under controlled atmospheres (N vs. O) to identify oxidative vs. thermal pathways .

- Isothermal Stability Studies : Conduct accelerated aging at varying humidity levels; the carboxylic acid group may hydrolyze under moist conditions, altering stability .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 3,3-dimethylcyclobutane derivatives) to identify trends .

Q. What methodologies enable the study of this compound’s potential as a bioisostere in drug design?

- Answer :

- Molecular Docking : Screen against target proteins (e.g., enzymes with hydrophobic pockets) to assess the cyclobutane ring’s conformational rigidity and substituent compatibility .

- Metabolic Stability Assays : Use liver microsomes to evaluate resistance to cytochrome P450-mediated degradation, leveraging HPLC/MS for metabolite identification .

- Toxicity Profiling : In vitro assays (e.g., Ames test) assess mutagenicity, guided by structural analogs’ toxicological data .

Methodological Considerations

- Synthetic Optimization : For scale-up, replace traditional cyanide sources (e.g., KCN) with safer alternatives like acetone cyanohydrin .

- Analytical Cross-Checks : Combine X-ray crystallography (for absolute configuration) with computational models to resolve stereochemical ambiguities .

- Contingency Planning : Pre-treat reaction mixtures with scavengers (e.g., silica gel) to adsorb hazardous byproducts like carbon oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.